VAFOQKVOZZYXTC-YADHBBJMSA-N
Description
However, based on the fragmented chemical terminology in and , it may belong to a class of substituted phenols or aromatic derivatives. For example, references isomers like 2-(methyl)-1-(2-methyl)phenol, 2-(methyl)-1-(3-methyl)phenol, and 2-(methyl)-1-(4-methyl)phenol, which are structurally related to phenolic compounds with methyl substitutions. These compounds are often studied for their physicochemical properties, reactivity, and applications in organic synthesis or industrial processes .
Unfortunately, the lack of clarity in the provided evidence (e.g., non-standard characters, encoding errors, and incomplete descriptions) prevents a definitive identification of the compound. Further context or access to chemical databases (e.g., PubChem, Reaxys) would be required to confirm its structure and properties.
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.445 |
InChI |
InChI=1S/C22H22N4O/c1-20(2)21(3)10-11-22(20,19(27)24-14-7-6-12-23-13-14)18-17(21)25-15-8-4-5-9-16(15)26-18/h4-9,12-13H,10-11H2,1-3H3,(H,24,27)/t21-,22+/m1/s1 |
InChI Key |
VAFOQKVOZZYXTC-YADHBBJMSA-N |
SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CN=CC=C5)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on VAFOQKVOZZYXTC-YADHBBJMSA-N is unavailable, the evidence hints at comparisons with structurally analogous compounds. Below is a synthesized analysis based on fragmented information from and :
Table 1: Comparison of Methyl-Substituted Phenolic Derivatives
Key Findings
Structural Isomerism : The positional isomerism of methyl groups (ortho, meta, para) significantly influences physicochemical properties. For instance, para-substituted derivatives exhibit higher thermal stability due to reduced steric hindrance .
Reactivity: mentions redox reactions involving lanthanide ions (e.g., Gd³⁺, Dy³⁺), suggesting that phenolic derivatives may act as ligands or reducing agents in coordination chemistry .
Synthetic Utility: Methyl-substituted phenols are precursors for resins, dyes, and pharmaceuticals. Their electron-donating methyl groups enhance electrophilic substitution reactivity .
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